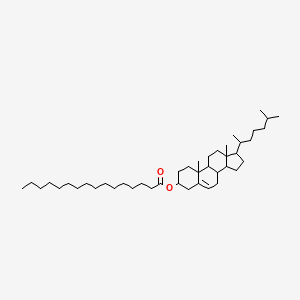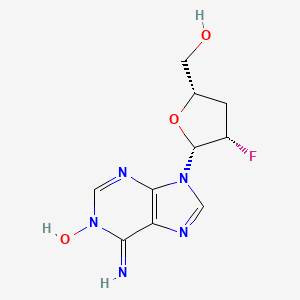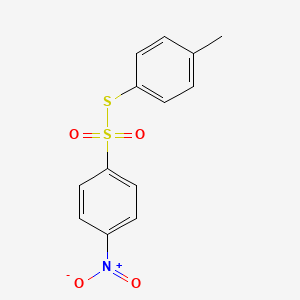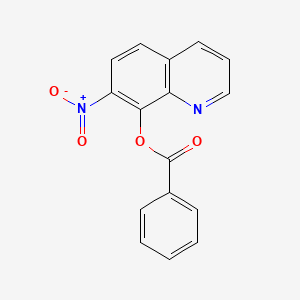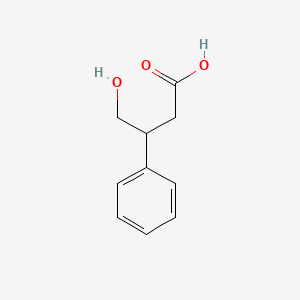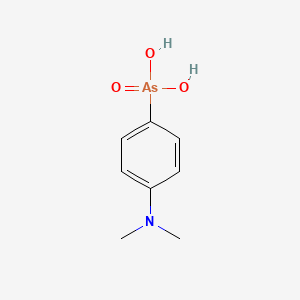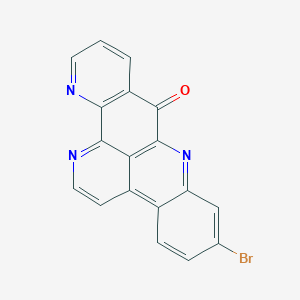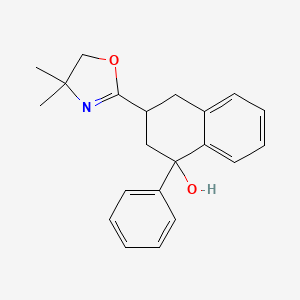
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a tetrahydronaphthalenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the introduction of the phenyl and tetrahydronaphthalenol groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 2,6-bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 3-(4,4-Dimethyl-2-oxazolinyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol stands out due to its unique combination of structural features. The presence of the tetrahydronaphthalenol moiety, along with the oxazole and phenyl groups, provides distinct chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
29947-05-5 |
|---|---|
Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-20(2)14-24-19(22-20)16-12-15-8-6-7-11-18(15)21(23,13-16)17-9-4-3-5-10-17/h3-11,16,23H,12-14H2,1-2H3 |
InChI Key |
JOTBPWMRGQWNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2CC3=CC=CC=C3C(C2)(C4=CC=CC=C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


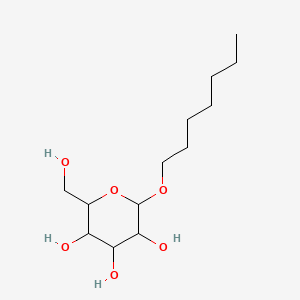
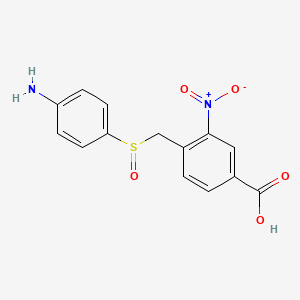
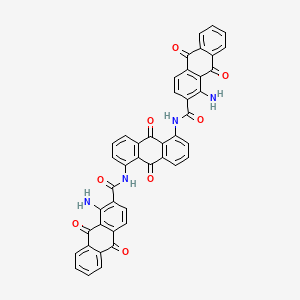
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)
